REACTION_CXSMILES
|
C(NC(C)C)(C)C.C([Li])CCC.[C:13]([OH:19])(=[O:18])/[C:14](=[CH:16]/[CH3:17])/[CH3:15].[CH3:20][C:21]([CH3:23])=[O:22]>O1CCCC1>[OH:22][C:21]([C:14]([CH3:15])([CH:16]=[CH2:17])[C:13]([OH:19])=[O:18])([CH3:23])[CH3:20]
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Name
|
|
Quantity
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12.5 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
49 mL
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Type
|
reactant
|
Smiles
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C(CCC)[Li]
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
C(\C(\C)=C\C)(=O)O
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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O1CCCC1
|
Name
|
|
Quantity
|
2.86 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
After stirring for 3 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
re-cooled down to −78° C
|
Type
|
TEMPERATURE
|
Details
|
Temperature was raised to room temperature for 1 h
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
then re-cooled down to −78° C
|
Type
|
CUSTOM
|
Details
|
the reaction was quenched with a saturated solution of ammonium chloride
|
Type
|
TEMPERATURE
|
Details
|
to warm up to room temperature
|
Type
|
ADDITION
|
Details
|
The pH was adjusted to pH 2 by addition of concentrated hydrochloric acid and diethyl ether (400 mL)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
CUSTOM
|
Details
|
the volatiles removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was partitioned between diethyl ether (200 mL)
|
Type
|
EXTRACTION
|
Details
|
re-extracted with diethyl ether (2×100 mL)
|
Type
|
CUSTOM
|
Details
|
the volatiles were removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel chromatography
|
Type
|
WASH
|
Details
|
eluted with a continuous gradient of iso-hexanes/acetone 1:0 to 3:2
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
OC(C)(C)C(C(=O)O)(C=C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.129 g | |
YIELD: PERCENTYIELD | 66% | |
YIELD: CALCULATEDPERCENTYIELD | 65.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |